(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The halogen substituents (bromine, chlorine, and fluorine) on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the halogen atoms.
Major Products
Oxidation: Epoxides or diketones.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted aromatic compounds with new functional groups replacing the halogens.
Scientific Research Applications
(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s biological activity is studied for potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is conducted to explore its potential as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-Chlorophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
- (2E)-1-(4-Fluorophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
Uniqueness
The presence of multiple halogen substituents (bromine, chlorine, and fluorine) in (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one makes it unique compared to other chalcones. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFO/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCDJXDHLAVEC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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